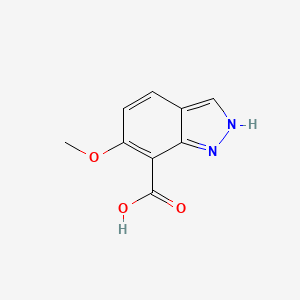
6-methoxy-1H-indazole-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 6-metoxi-1H-indazol-7-carboxílico es un compuesto heterocíclico que pertenece a la familia de los indazoles. Los indazoles son conocidos por sus diversas actividades biológicas y se encuentran comúnmente en varios productos farmacéuticos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del ácido 6-metoxi-1H-indazol-7-carboxílico típicamente involucra la ciclación de precursores apropiados bajo condiciones específicas. Un método común incluye el uso de 2-azidobenzaldehídos y aminas, que sufren una serie de reacciones para formar el anillo de indazol . Las reacciones catalizadas por metales de transición, como las que involucran cobre o plata, a menudo se emplean para facilitar la formación del núcleo de indazol .
Métodos de producción industrial: Los métodos de producción industrial para este compuesto pueden involucrar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y plataformas de síntesis automatizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones: El ácido 6-metoxi-1H-indazol-7-carboxílico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir varios grupos funcionales en el anillo de indazol.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los cloruros de sulfonilo se emplean bajo condiciones específicas para lograr reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
El ácido 6-metoxi-1H-indazol-7-carboxílico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en diversas reacciones de síntesis orgánica.
Industria: El compuesto se puede utilizar en el desarrollo de nuevos materiales y como precursor para la síntesis de otros productos químicos valiosos.
Mecanismo De Acción
El mecanismo de acción del ácido 6-metoxi-1H-indazol-7-carboxílico implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede actuar como un inhibidor de la fosfoinositida 3-quinasa δ, que participa en varios procesos celulares . Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos.
Compuestos similares:
- Ácido 1H-indazol-3-carboxílico
- Ácido 2H-indazol-3-carboxílico
- Ácido 6-metoxi-1H-indazol-3-carboxílico
Comparación: El ácido 6-metoxi-1H-indazol-7-carboxílico es único debido a su patrón de sustitución específico en el anillo de indazol. En comparación con otros compuestos similares, puede exhibir diferentes propiedades farmacocinéticas y farmacodinámicas, lo que lo convierte en un compuesto valioso para fines específicos de investigación y desarrollo .
Comparación Con Compuestos Similares
- 1H-Indazole-3-carboxylic acid
- 2H-Indazole-3-carboxylic acid
- 6-Methoxy-1H-indazole-3-carboxylic acid
Comparison: 6-Methoxy-1H-indazole-7-carboxylic acid is unique due to its specific substitution pattern on the indazole ringCompared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and development purposes .
Propiedades
Fórmula molecular |
C9H8N2O3 |
|---|---|
Peso molecular |
192.17 g/mol |
Nombre IUPAC |
6-methoxy-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-6-3-2-5-4-10-11-8(5)7(6)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) |
Clave InChI |
NKUIGSWVMLMPLJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=NNC=C2C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


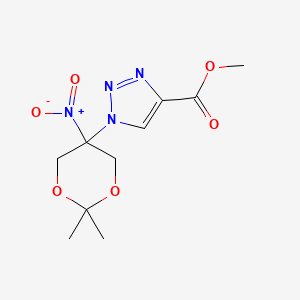
![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)
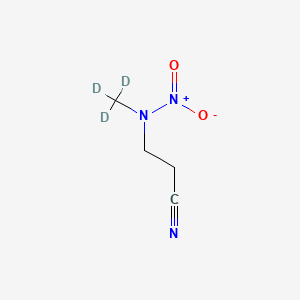
![[2-(4-Methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride](/img/structure/B12308584.png)
![2-(2-((4-Fluorobenzyl)amino)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12308605.png)
![rac-[(1R,2R)-2-(morpholin-4-yl)cyclohexyl]methanamine dihydrochloride, cis](/img/structure/B12308606.png)
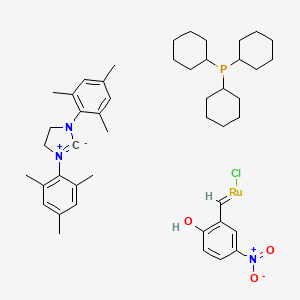
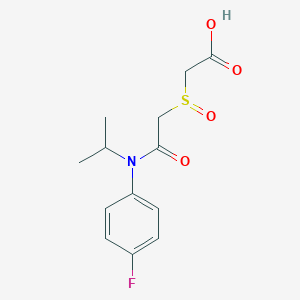
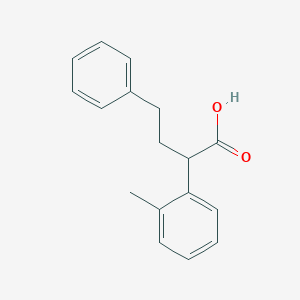
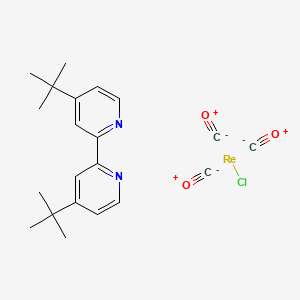
![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)
![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)
![Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B12308647.png)

